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molecular formula C15H13NO6 B8362608 2-[4-Methoxy-2-methoxycarbonylphenoxy]-1-nitrobenzene

2-[4-Methoxy-2-methoxycarbonylphenoxy]-1-nitrobenzene

Cat. No. B8362608
M. Wt: 303.27 g/mol
InChI Key: LEJMWQFXDANWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

2-[4-Methoxy-2-methoxycarbonylphenoxy]-1-nitrobenzene (0.78 g, 52%) was prepared from methyl 5-methoxysalicylate (1.0 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline (0.47 g, 68%) following general procedure B. N-[2-(4-Methoxy-2-methoxycarbonylphenoxy)phenyl]-N′-(thiazol-2-yl)urea (130 mg, 66%) was prepared from 2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline (136 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline
Quantity
0.47 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[C:6]([OH:13])=[CH:5][CH:4]=1.F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25][C:26]1[CH:39]=[CH:38][C:29]([O:30][C:31]2[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=2[NH2:33])=[C:28]([C:40]([O:42][CH3:43])=[O:41])[CH:27]=1.[NH2:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:13][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N+:21]([O-:23])=[O:22])=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:12]=1.[CH3:24][O:25][C:26]1[CH:39]=[CH:38][C:29]([O:30][C:31]2[CH:37]=[CH:36][CH:35]=[CH:34][C:32]=2[NH:33][C:6]([NH:44][C:45]2[S:46][CH:47]=[CH:48][N:49]=2)=[O:13])=[C:28]([C:40]([O:42][CH3:43])=[O:41])[CH:27]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C(C(=O)OC)=C1)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline
Quantity
136 mg
Type
reactant
Smiles
COC1=CC(=C(OC2=C(N)C=CC=C2)C=C1)C(=O)OC
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
2-[4-methoxy-2-(methoxycarbonyl)phenoxy]aniline
Quantity
0.47 g
Type
reactant
Smiles
COC1=CC(=C(OC2=C(N)C=CC=C2)C=C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 52%
Name
Type
product
Smiles
COC1=CC(=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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